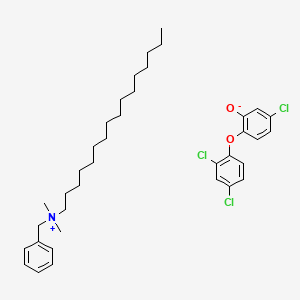
Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- is a complex organic compound that features a benzonitrile core with various functional groups attached. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- typically involves multiple steps, starting with the preparation of the benzonitrile core. The introduction of the triazine ring and the cyclopropyl group is achieved through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the formation of by-products and to maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, the oxidation reactions may require acidic or basic conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets within the body. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile derivatives: Compounds with similar structures but different functional groups.
Triazine derivatives: Compounds that share the triazine ring structure but have different substituents.
Uniqueness
What sets Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
205381-76-6 |
|---|---|
Molecular Formula |
C21H18Cl2N6 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
4-[[4-amino-6-[2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl]-1,3,5-triazin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C21H18Cl2N6/c22-16-2-1-3-17(23)18(16)15(10-12-4-5-12)19-27-20(25)29-21(28-19)26-14-8-6-13(11-24)7-9-14/h1-3,6-9,12,15H,4-5,10H2,(H3,25,26,27,28,29) |
InChI Key |
VRKLOWRISOTLDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(C2=C(C=CC=C2Cl)Cl)C3=NC(=NC(=N3)NC4=CC=C(C=C4)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one](/img/structure/B12703917.png)






![3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B12703965.png)





